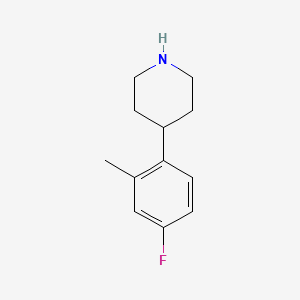

4-(4-Fluoro-2-methylphenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluoro-2-methylphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNBESYVLLWWFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Fluoro 2 Methylphenyl Piperidine

Established Synthetic Routes for 4-(4-Fluoro-2-methylphenyl)piperidine

The construction of the 4-arylpiperidine scaffold is a cornerstone of many synthetic campaigns. Established routes typically involve the formation of the piperidine (B6355638) ring followed by the introduction of the aryl substituent, or the concurrent formation of the C-C bond during cyclization.

Nucleophilic Substitution Reactions in this compound Synthesis

While direct nucleophilic aromatic substitution (SNAr) can be employed for certain activated aromatic systems, the synthesis of 4-arylpiperidines like this compound more commonly relies on transition-metal-catalyzed cross-coupling reactions. These reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming the critical C(sp²)-C(sp³) bond between the phenyl and piperidine rings.

The general approach involves the reaction of a piperidine-derived organoborane with an aryl halide or the coupling of an arylboronic acid with a piperidine-derived electrophile. For the synthesis of the target compound, a viable Suzuki-Miyaura strategy would involve the coupling of (4-fluoro-2-methylphenyl)boronic acid with a suitable 4-substituted piperidine precursor, such as a 4-halopiperidine or a piperidin-4-yl triflate, protected at the nitrogen atom. The reaction is catalyzed by a palladium complex, typically with a phosphine (B1218219) ligand. nih.gov

Key features of the Suzuki-Miyaura coupling include its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of numerous boronic acids and palladium catalysts. nih.govnih.gov The catalyst choice, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], is often critical for achieving high yields. nih.gov

Optimizations for Yield and Purity in Preparative Chemistry

Optimizing the synthesis of 4-arylpiperidines is crucial for large-scale production and ensuring the purity of the final compound. In the context of Suzuki-Miyaura cross-coupling, several parameters are systematically varied to maximize yield and minimize byproducts.

A study on the synthesis of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine highlights typical optimization parameters that are broadly applicable. mdpi.com These include the choice of palladium catalyst (e.g., Pd(PPh₃)₄), the base (e.g., K₃PO₄, K₂CO₃), the solvent system (e.g., 1,4-Dioxane, dimethoxyethane, aqueous isopropanol), and the reaction temperature. mdpi.comresearchgate.net For instance, ligand-free Pd(OAc)₂-catalyzed reactions in aqueous isopropanol (B130326) have been shown to be efficient and fast, promoted by the presence of oxygen. researchgate.net The concentration of the catalyst and the molar ratio of the coupling partners are also fine-tuned. Purification is typically achieved through column chromatography or recrystallization to isolate the product with high purity.

Table 1: Optimization Parameters for Suzuki-Miyaura Cross-Coupling Reactions

| Parameter | Variables | Effect on Reaction | Reference |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Affects reaction rate, yield, and tolerance to functional groups. Ligand choice is critical. | nih.govmdpi.com |

| Base | K₃PO₄, K₂CO₃, Na₃PO₄ | Activates the boronic acid and influences the catalytic cycle. Choice depends on substrate and catalyst. | nih.govmdpi.com |

| Solvent | 1,4-Dioxane, Dimethoxyethane (DME), Toluene, aq. Isopropanol | Affects solubility of reactants and catalyst, and can influence reaction rate and side reactions. | nih.govresearchgate.net |

| Temperature | 65 - 110 °C | Higher temperatures often increase reaction rates but can also lead to catalyst decomposition or side products. | nih.gov |

| Atmosphere | Inert (Argon, Nitrogen), Air | While typically performed under inert atmosphere, some protocols are promoted by air (oxygen). | researchgate.net |

Advanced Synthetic Strategies for Fluorinated Piperidines Relevant to this compound

Advanced synthetic methods focus on creating the piperidine ring with high levels of stereocontrol or through more efficient, atom-economical pathways. These strategies are particularly relevant for producing complex, fluorinated piperidines.

Palladium-Catalyzed Hydrogenation Approaches for Piperidine Frameworks

A prevalent strategy for synthesizing 4-arylpiperidines involves the hydrogenation of a corresponding 4-aryl-1,2,3,6-tetrahydropyridine or 4-arylpyridine precursor. Palladium-based catalysts are highly effective for this transformation. Common catalysts include palladium on carbon (Pd/C) and palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst). nih.gov

The hydrogenation is typically performed under an atmosphere of hydrogen gas, often at elevated pressure. youtube.com The choice of solvent, such as methanol (B129727) or ethanol, and the presence of an acid like HCl can be crucial for the reaction's success, particularly for the reduction of fluoropyridines. nih.gov An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor in situ. Reagents like formic acid, ammonia (B1221849) borane, or tetrahydroxydiboron (B82485) (B₂(OH)₄) can be used with a palladium catalyst to achieve the reduction under milder and safer conditions. chemrxiv.orgchemrxiv.org

Table 2: Palladium Catalysts in Hydrogenation for Piperidine Synthesis

| Catalyst | Hydrogen Source | Substrate Type | Key Features | Reference |

| Pd/C | H₂ gas | Alkenes, Pyridines | Widely used, commercially available heterogeneous catalyst. | youtube.com |

| Pd(OH)₂/C | H₂ gas | Fluoropyridines | Effective for reducing electron-rich heterocycles; often requires acidic conditions. | nih.gov |

| Pd(OAc)₂ | B₂(OH)₄ | Alkenes, Ketones | Used in transfer hydrogenation; B₂(OH)₄ acts as the sole hydrogen donor. | chemrxiv.orgresearchgate.net |

Rhodium-Catalyzed Dearomatization and Hydrogenation Techniques

Rhodium catalysts offer powerful alternatives for the synthesis of chiral piperidines through the asymmetric hydrogenation of pyridine (B92270) derivatives. Due to the high resonance stability of the pyridine ring, this reduction is challenging. The strategy often involves activating the pyridine by converting it into a pyridinium (B92312) salt, which lowers its LUMO and makes it more susceptible to reduction. dicp.ac.cn

Iridium and rhodium complexes with chiral phosphine ligands (e.g., MeO-BIPHEP, SynPhos) have been developed for the asymmetric hydrogenation of pyridinium salts, yielding chiral piperidines with high enantioselectivity. dicp.ac.cn A notable development is the rhodium-catalyzed reductive transamination of pyridinium salts. This method uses a chiral primary amine as both a source of chirality and the new ring nitrogen, affording a variety of chiral fluoropiperidines with excellent diastereo- and enantio-selectivities without the need for a chiral catalyst. dicp.ac.cn Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions can be used to functionalize partially reduced pyridine precursors, providing access to highly substituted, enantioenriched piperidines. acs.org

Radical Cyclization and Intramolecular C-H Amination Routes

Radical-mediated reactions provide a distinct approach to piperidine synthesis, forming the heterocyclic ring through the cyclization of acyclic precursors. A novel method for creating 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. acs.orgnih.gov The choice of the radical mediator, such as tributyltin hydride or tris(trimethylsilyl)silane (B43935) (TTMSS), can significantly influence the diastereoselectivity of the resulting piperidine. acs.orgnih.gov In certain cases, using TTMSS leads to a dramatic enhancement in the trans/cis ratio, achieving diastereomeric ratios of up to 99:1. nih.gov This is attributed to a cascade process that selectively rearranges the minor stereoisomer. acs.org

Intramolecular C-H amination is another advanced strategy that forms the piperidine ring by creating a C-N bond from an existing C-H bond. Copper-catalyzed systems have been developed for the intramolecular C-H amination of N-fluoride amides. nih.govacs.org These reactions proceed via a radical-based mechanism, where a copper catalyst facilitates the cleavage of the N-F bond and subsequent C-H activation to form the piperidine ring. This method is noteworthy as it can be applied to the synthesis of both piperidines and pyrrolidines, a distinction not always achieved with other C-H amination systems. nih.govacs.org

Enantioselective Synthesis and Chiral Optimization Strategies for Piperidine Derivatives

The synthesis of specific enantiomers of piperidine derivatives is crucial in medicinal chemistry, as chirality often dictates pharmacological activity and selectivity. thieme-connect.comresearchgate.net Various asymmetric strategies have been developed to access enantioenriched piperidine scaffolds, which can be adapted for the synthesis of chiral analogs of this compound.

Key enantioselective methods include:

Catalytic Asymmetric Hydrogenation: The hydrogenation of substituted pyridine precursors is a prominent method. Palladium or rhodium catalysts combined with chiral ligands can facilitate the stereoselective reduction of the pyridinium ring to yield chiral piperidines. For instance, the Glorius group developed a palladium-catalyzed hydrogenation method that is effective for a wide range of pyridine substrates, even in the presence of air and moisture. nih.gov

Asymmetric [4+2] Annulation: Chiral phosphine catalysts can mediate the enantioselective [4+2] annulation of imines with allenes. This powerful process constructs the piperidine ring and establishes stereocenters with high selectivity, offering a versatile route to functionalized piperidine derivatives. nih.gov

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantioenriched substrate. For example, the use of a chiral base system, such as n-BuLi and the chiral ligand sparteine, can selectively deprotonate one enantiomer of an N-Boc-2-arylpiperidine. nih.govacs.org This method allows for the preparation of highly enantioenriched piperidines that can be further functionalized. nih.govacs.orgrsc.org

Diastereoselective Nitro-Mannich Reaction: A diastereoselective nitro-Mannich reaction between a β-aryl substituted nitroalkane and a glyoxylate (B1226380) imine can produce β-nitro-amines with good stereoselectivity. Subsequent reductive cyclization can then yield stereochemically pure, densely functionalized piperidines. researchgate.net

Chiral Auxiliary-Based Synthesis: Introducing a chiral auxiliary, such as the Enders SAMP-hydrazone, onto a ketone precursor allows for stereocontrolled alkylation. Subsequent cleavage of the auxiliary and cyclization can afford tetrasubstituted piperidines with defined stereochemistry. lookchem.com

The introduction of chiral centers into the piperidine scaffold has been shown to be a valuable strategy for optimizing drug candidates by enhancing biological activity, improving physicochemical properties, and increasing selectivity. thieme-connect.com

Table 1: Overview of Enantioselective Synthetic Strategies for Piperidine Derivatives

| Strategy | Description | Key Reagents/Catalysts | Advantages |

| Catalytic Asymmetric Hydrogenation | Stereoselective reduction of a pyridine or tetrahydropyridine (B1245486) precursor. | Chiral Rhodium or Palladium catalysts (e.g., with Josiphos ligands). nih.govorganic-chemistry.org | High atom economy; direct route from readily available pyridines. nih.gov |

| Asymmetric Annulation | [4+2] cycloaddition reaction to form the piperidine ring. | Chiral phosphine catalysts. nih.gov | Constructs the core ring structure and sets stereocenters simultaneously. nih.gov |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Chiral base (e.g., n-BuLi/(+)-sparteine). rsc.org | Access to highly enantioenriched materials. rsc.org |

| Diastereoselective Reactions | Use of substrate or reagent control to form specific diastereomers. | Nitro-Mannich reaction followed by reductive cyclization. researchgate.net | Creation of multiple contiguous stereocenters. researchgate.net |

Chemical Reactivity and Derivatization of the this compound Core

The this compound structure possesses several sites amenable to chemical modification, including the piperidine ring, the benzylic position, and the fluorine-substituted aromatic ring.

Oxidation Reactions of the Piperidine Ring

The secondary amine of the piperidine ring is a key site for reactivity. After protection, typically as a carbamate (B1207046) (e.g., N-Boc), the carbons alpha to the nitrogen can be oxidized. A common method involves the use of hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PIDA) or iodosobenzene (B1197198) (PhIO), to generate an N-acyliminium ion intermediate. nih.gov This highly reactive electrophilic species can then be trapped by various nucleophiles, allowing for the introduction of substituents at the C2 or C6 positions of the piperidine ring. For example, in the presence of methanol as a solvent and nucleophile, a methoxy (B1213986) group can be installed. nih.gov

Table 2: Representative Oxidation Reaction of a Protected Piperidine

| Reactant | Reagents | Intermediate | Product Example (with trapping nucleophile) |

| N-Boc-piperidine | PhI(OAc)2, TMSBr | N-Acyliminium ion | 2-Methoxy-N-Boc-piperidine (Nucleophile: Methanol) nih.gov |

Reduction Reactions of the Benzylic Moiety

For the saturated this compound, the "benzylic moiety" refers to the C4 position of the piperidine ring attached to the aryl group. Direct reduction of this stable C-C bond is not a typical transformation. However, reduction of the aromatic ring itself is a feasible modification. Catalytic hydrogenation under forcing conditions or, more commonly, a Birch reduction can be employed to reduce the aromatic ring to a cyclohexene (B86901) or cyclohexane (B81311) derivative. This transformation significantly alters the three-dimensional structure of the molecule by removing the planarity of the aryl group. The specific outcome of a Birch reduction (dissolving metal in liquid ammonia with an alcohol proton source) would depend on the directing effects of the alkyl, fluoro, and piperidinyl substituents.

Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the phenyl ring can be replaced via a nucleophilic aromatic substitution (SNAr) reaction. In SNAr reactions, the rate is often enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov Fluorine is an excellent leaving group in this context, not because of the stability of the fluoride (B91410) ion, but because its high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the transition state of the rate-determining nucleophilic addition step. stackexchange.com

While the piperidine ring is not a strong activating group, SNAr reactions at the fluorine position can be achieved, often requiring elevated temperatures or the use of strong nucleophiles. A variety of nucleophiles can be employed to displace the fluoride, introducing new functionality onto the aromatic core.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Potential Product | Reaction Conditions |

| Oxygen Nucleophile | Sodium methoxide (B1231860) (NaOMe) | 4-(4-Methoxy-2-methylphenyl)piperidine | Aprotic polar solvent (e.g., DMSO), heat. beilstein-journals.org |

| Nitrogen Nucleophile | Ammonia (NH₃), Amines | 4-(4-Amino-2-methylphenyl)piperidine | High pressure, heat. beilstein-journals.org |

| Sulfur Nucleophile | Sodium thiomethoxide (NaSMe) | 4-(4-(Methylthio)-2-methylphenyl)piperidine | Aprotic polar solvent (e.g., DMF), heat. beilstein-journals.org |

These reactions demonstrate the utility of the fluorine atom as a handle for further derivatization of the this compound scaffold, enabling the synthesis of a diverse library of analogs for further investigation.

Molecular Interactions and Proposed Mechanisms of Action for 4 4 Fluoro 2 Methylphenyl Piperidine Derivatives

Interaction Profiles with Biological Targets

The biological activity of 4-(4-fluoro-2-methylphenyl)piperidine derivatives is predicated on their ability to bind to and modulate the function of specific proteins. These interactions are primarily with G-protein coupled receptors (GPCRs) and metabolic enzymes, leading to downstream effects on cellular signaling.

Engagement with Enzymes and Receptors

Research has demonstrated that derivatives of this compound can interact with high affinity and selectivity with specific receptors, most notably the neurokinin-1 (NK1) receptor. For instance, the derivative casopitant (B1241461) has been identified as a potent and selective antagonist of the human NK1 receptor. nih.gov

In addition to receptor binding, these compounds can also engage with metabolic enzymes. Casopitant, for example, has been shown to be a substrate, an inhibitor, and an inducer of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. nih.gov This interaction highlights a mechanism by which these derivatives can influence not only their own metabolism but potentially that of other co-administered therapeutic agents.

Modulation of Neurotransmitter Systems

The primary mechanism by which this compound derivatives modulate neurotransmitter systems is through their potent antagonism of the NK1 receptor. The NK1 receptor's endogenous ligand, substance P, is an excitatory neurotransmitter involved in pain perception and emetic signaling. nih.gov By competitively blocking the binding of substance P, these derivatives can prevent the transmission of signals that rely on this pathway. nih.gov

Furthermore, antagonism of the NK1 receptor has been shown to have downstream effects on other neurotransmitter systems. Preclinical studies have indicated that NK1 receptor antagonists can modulate both the serotonin (B10506) and norepinephrine (B1679862) systems, which are implicated in mood and anxiety disorders. This modulation is thought to occur through an increase in the firing rate of serotonin neurons, leading to enhanced serotonin transmission in key brain regions like the hippocampus.

Specific Molecular Target Identification and Characterization

Detailed investigations have focused on characterizing the binding profiles of this compound derivatives at specific molecular targets, particularly within the dopamine (B1211576), serotonin, and neurokinin receptor families.

Dopamine Receptor Interactions (D1, D2, D3, D4, D5)

While comprehensive binding data for this compound derivatives across all dopamine receptor subtypes is not extensively available in the public domain, studies on closely related compounds and general statements about the selectivity of NK1 receptor antagonists suggest a low affinity for dopamine receptors. One study on a class of NK1 receptor antagonists, which includes casopitant, reported little to no affinity for dopamine receptors.

However, research on structurally analogous 4,4-difluoropiperidine (B1302736) derivatives has revealed potent and selective antagonism at the dopamine D4 receptor. One particular compound in this series demonstrated exceptional binding affinity for the D4 receptor and over 2000-fold selectivity against D1, D2, D3, and D5 receptors. While not direct derivatives of this compound, these findings suggest that modifications to the piperidine (B6355638) scaffold can yield high affinity for specific dopamine receptor subtypes.

Table 1: Dopamine Receptor Binding Affinities of a 4,4-Difluoropiperidine Derivative

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D4 |

|---|---|---|

| D4 | 0.3 nM | - |

| D1 | >2000-fold lower than D4 | >2000-fold |

| D2 | >2000-fold lower than D4 | >2000-fold |

| D3 | >2000-fold lower than D4 | >2000-fold |

| D5 | >2000-fold lower than D4 | >2000-fold |

Data for a representative 4,4-difluoro-3-(phenoxymethyl)piperidine derivative.

Serotonin Receptor Binding Affinities

Similar to the dopamine receptors, extensive public data on the binding affinities of this compound derivatives for a wide range of serotonin (5-HT) receptor subtypes is limited. The high selectivity of NK1 receptor antagonists from this chemical class suggests that their affinity for serotonin receptors is generally low. One study noted that this class of compounds has little to no affinity for the 5-HT3 receptor.

The modulation of the serotonergic system by these compounds is therefore considered to be an indirect effect of NK1 receptor antagonism, rather than direct binding to serotonin receptors.

Neurokinin-1 Receptor Antagonism Mechanisms

The most well-characterized molecular interaction of this compound derivatives is their antagonism of the NK1 receptor. These compounds act as potent and selective antagonists, with derivatives like casopitant demonstrating high affinity for the human NK1 receptor. nih.gov

The mechanism of antagonism involves the compound binding to a hydrophobic core within the transmembrane domains of the NK1 receptor. This binding is stabilized by interactions with several key amino acid residues. For non-peptide antagonists, residues such as Gln165, His197, His265, and Tyr287 are important for binding. acs.org Specifically, the 3,5-bis-trifluoromethylphenyl group found in many potent antagonists is thought to interact favorably with His265. acs.org By occupying this binding pocket, the antagonist prevents the conformational changes necessary for receptor activation by substance P, thereby blocking downstream signaling. acs.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Casopitant |

Enzyme Inhibition Profiles

Derivatives of the piperidine scaffold have been extensively studied for their ability to inhibit various enzymes. Notably, their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine, has been a significant area of research.

One study synthesized a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives and evaluated their anti-acetylcholinesterase activity. A compound in this series featuring a fluorine atom at the ortho position demonstrated the most potent activity, with an IC50 value of 13 ± 2.1 nM, which was superior to the reference drug donepezil (B133215) (IC50 = 0.6 ± 0.05 µM). nih.gov Similarly, other research on α,β-unsaturated carbonyl-based piperidinone derivatives identified compounds with significant inhibitory activity against both AChE and BuChE. For instance, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was found to be the most potent derivative against AChE with an IC50 of 12.55 µM. researchgate.net Another series of benzimidazole-based piperidine hybrids also showed moderate to good inhibitory activities against both acetylcholinesterase and butyrylcholinesterase. nih.gov

While research has focused on cholinesterases, the inhibitory profiles of this compound derivatives against other enzymes such as dihydrofolate reductase (DHFR), CYP3A4, and α-Amylase are not as extensively documented in publicly available literature. However, related heterocyclic structures, such as pyrrole (B145914) derivatives, have been investigated as dual inhibitors of DHFR and enoyl-ACP reductase enzymes, suggesting a potential avenue for future investigation of piperidine-based compounds. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives

| Compound Class | Target Enzyme | Reported IC50 Value | Reference |

|---|---|---|---|

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (with ortho-fluoro) | Acetylcholinesterase (AChE) | 13 ± 2.1 nM | nih.gov |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase (AChE) | 12.55 µM | researchgate.net |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | Butyrylcholinesterase (BuChE) | 17.28 µM | researchgate.net |

| Benzimidazole-based piperidine hybrids | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM – 36.05 ± 0.4 µM | nih.gov |

| Benzimidazole-based piperidine hybrids | Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 µM – 39.55 ± 0.03 µM | nih.gov |

Dopamine Transporter (DAT) Inhibition Mechanisms

The human dopamine transporter (hDAT) is a critical regulator of dopaminergic signaling and a target for various therapeutic and illicit substances. frontiersin.org Piperidine derivatives have been identified as potent DAT inhibitors. Research into a novel DAT inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, revealed that hydrophobicity and conformational preference are crucial parameters determining affinity at the DAT site. nih.govresearchgate.net Chemical modifications of this lead compound resulted in an analog with high affinity, showing K(i) values of 11 nM in binding and 55 nM in the inhibition of dopamine reuptake. nih.gov

The mechanism of action for some DAT inhibitors involves inducing conformational changes in the transporter protein. For example, the piperazine-based inhibitor GBR 12909 was found to induce a "slow isomerization step" upon binding to DAT, a phenomenon that appears to be a general property of the dopamine transporter protein. nih.gov This process involves a rapid initial association followed by a slower conformational change. nih.gov While substrates like dopamine and amphetamine drive a structural transition toward a state predisposed to translocation, some inhibitors can arrest the transporter in an outward-facing open conformation, effectively blocking its function. frontiersin.org

Tyrosinase Inhibition Pathways

Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis, making it a target for compounds aimed at preventing hyperpigmentation. nih.govmdpi.com Chemical exploration of the 4-(4-fluorobenzyl)piperidine fragment has led to the development of new tyrosinase inhibitors. nih.gov Biochemical assays have shown that several derivatives can be effective inhibitors, with some showing lower IC50 values than the well-known reference inhibitor, kojic acid. nih.gov

Kinetic analysis using Lineweaver-Burk plots has revealed different inhibition mechanisms for these derivatives. Some compounds act as non-competitive inhibitors, while others, often the most active ones, exhibit a mixed-type inhibition pathway. nih.gov A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's catalytic rate and its substrate binding affinity. For example, one of the most active inhibitors from a studied series, compound 2d, was identified as a mixed-type inhibitor with an IC50 of 7.56 μM. nih.gov Another study on nitrophenylpiperazine derivatives identified a compound that also displayed mixed inhibition against mushroom tyrosinase. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Selected Piperidine/Piperazine (B1678402) Derivatives

| Compound Class/ID | Inhibition Type | Reported IC50 Value | Reference |

|---|---|---|---|

| 4-(4-fluorobenzyl)piperidine derivative (Compound 2d) | Mixed-type | 7.56 µM | nih.gov |

| 4-(4-fluorobenzyl)piperidine derivatives (Compounds 2a-c) | Non-competitive | Not specified | nih.gov |

| 1-(4-fluorobenzyl)piperazine derivatives | Not specified | 0.48–14.66 µM | nih.gov |

| 4-nitrophenylpiperazine derivative (Compound 4l) | Mixed-type | 72.55 μM | nih.gov |

Interactions with Voltage-Gated Ion Channels

Voltage-gated ion channels are crucial for cellular excitability and are targets for a wide array of molecules. mdpi.com While many toxins are known to interact with these channels, research has also focused on developing novel synthetic modulators. mdpi.comnih.gov The voltage-gated sodium channel Nav1.1, in particular, has been linked to conditions like Dravet syndrome. nih.gov

Although direct studies on this compound are limited in this context, research on related heterocyclic structures provides insight. A study starting from an isoxazole (B147169) derivative led to the identification of a nicotinamide (B372718) derivative, compound 4, as a potent Nav1.1 activator. This compound was found to increase the decay time constant of Nav1.1 currents at a concentration of 0.03 μM and showed significant selectivity over other sodium channel subtypes like Nav1.2, Nav1.5, and Nav1.6. nih.gov This highlights the potential for piperidine-containing structures to be tailored to selectively modulate the activity of specific voltage-gated ion channels.

Biophysical Basis of Ligand-Target Recognition

The efficacy of this compound derivatives as inhibitors or modulators is fundamentally governed by the specific non-covalent interactions they form within the binding pockets of their target proteins.

Hydrogen Bonding Interactions

Hydrogen bonds are pivotal for the orientation and stabilization of a ligand within a protein's active site. In the context of cholinesterase inhibition, molecular docking studies of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives revealed a significant hydrogen bond between the carbonyl group of the inhibitor and the amino acid residue Tyrosine 121 in the active site of acetylcholinesterase. nih.gov The presence of a fluorine atom, as in the this compound scaffold, introduces the possibility of forming weak hydrogen bonds. Covalently bound fluorine can act as a weak hydrogen bond acceptor, and studies on related fluoroquinazoline scaffolds have characterized the intramolecular N-H···F hydrogen bond interaction. nih.gov Such interactions, though weak, can contribute to the conformational rigidity and binding affinity of the molecule.

Hydrophobic and Pi-Pi Stacking Interactions

Hydrophobic interactions and pi-pi stacking are crucial for the recognition and binding of ligands containing aromatic rings. For DAT inhibitors, hydrophobicity has been identified as a key parameter that determines binding affinity. nih.gov The phenyl ring of the piperidine derivatives can engage in favorable hydrophobic interactions with nonpolar residues in the binding site.

Furthermore, these aromatic systems can participate in pi-pi stacking and other electrostatic interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. nih.gov For example, the binding of potent inhibitors to acetylcholinesterase involves interactions with residues such as Trp84 and Phe330. nih.gov These interactions are essential for anchoring the ligand in the correct orientation to exert its inhibitory effect. The combination of hydrogen bonds, hydrophobic contacts, and pi-pi stacking creates a network of interactions that dictates the specificity and potency of this compound derivatives against their biological targets.

Lack of Specific Research Data Prevents Full Article Generation

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific research data on the binding affinity of this compound derivatives to generate the requested article. The user's strict instructions to focus solely on this chemical compound and to include detailed research findings and data tables cannot be met due to the absence of published studies that provide this specific information.

General principles regarding fluorine's effects, such as its ability to alter molecular conformation, pKa, and lipophilicity, and its capacity to form hydrogen bonds and other electrostatic interactions, are well-established. However, without experimental data from studies that have synthesized and tested analogs of this compound against a specific biological target, any discussion would be purely speculative and would not meet the required standard of a professional, authoritative article based on diverse and specific sources.

Therefore, in adherence to the instructions to provide scientifically accurate content and to avoid introducing information outside the explicit scope, the article cannot be generated at this time.

Table of Compounds Mentioned

Structure Activity Relationship Sar Studies of 4 4 Fluoro 2 Methylphenyl Piperidine and Its Analogs

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of 4-arylpiperidine derivatives, including 4-(4-Fluoro-2-methylphenyl)piperidine, is intrinsically linked to several key structural motifs. The piperidine (B6355638) moiety itself is often a fundamental component for activity at various receptors. acs.orgbohrium.comnih.gov This heterocyclic ring system serves as a scaffold, positioning the other functional groups in a specific three-dimensional orientation required for effective interaction with a biological target.

The basic nitrogen atom within the piperidine ring is a crucial feature. It is typically protonated at physiological pH, allowing it to form ionic bonds or key hydrogen bond interactions with acidic amino acid residues (e.g., aspartate, glutamate) in the binding pockets of receptors or enzymes. This interaction often acts as an anchor, securing the ligand to its target.

The 4-aryl substituent, in this case, the 4-fluoro-2-methylphenyl group, is another critical determinant of activity. This part of the molecule generally engages in hydrophobic and van der Waals interactions with nonpolar regions of the binding site. The specific substitution pattern on the phenyl ring dictates the electronic properties and steric profile of the ligand, which in turn influences binding affinity and selectivity. For instance, the presence and position of groups like fluorine and methyl can fine-tune these interactions for optimal potency and target specificity.

Impact of Fluorine Substitution on Lipophilicity and Membrane Permeability

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. researchgate.net In the context of this compound, the fluorine atom at the 4-position of the phenyl ring has a significant impact on lipophilicity and membrane permeability.

Table 1: Effect of Fluorination on Physicochemical Properties (Illustrative)

| Compound | Base Structure | R | logP (Calculated) | Membrane Permeability |

| Analog A | 4-(2-methylphenyl)piperidine | H | 3.5 | Moderate |

| Analog B | This compound | F | 3.8 | Moderate-High |

Note: This table provides illustrative data based on general principles of how fluorine substitution affects logP and permeability.

Role of the Piperidine Ring Conformation in Receptor Binding

The conformational preference of the piperidine ring is crucial for the biological activity of 4-arylpiperidine derivatives. The six-membered piperidine ring typically adopts a low-energy chair conformation. acs.org This specific geometry is critical because it dictates the spatial orientation of the substituents, particularly the large 4-aryl group.

In the stable chair conformation, substituents at the 1 and 4 positions can be oriented either axially or equatorially. For 4-substituted piperidines, the bulky aryl group predominantly occupies the equatorial position to minimize steric hindrance. This equatorial orientation projects the aryl group away from the piperidine ring in a well-defined vector, which is often essential for fitting into the specific topology of a receptor's binding pocket. Any disruption to this preferred chair conformation, for example, by introducing bulky substituents that force a twist-boat or boat conformation, can lead to a significant or complete loss of biological activity. acs.org This highlights that the rigid, well-defined spatial presentation of the pharmacophoric groups, as controlled by the piperidine ring's conformation, is a key requirement for molecular recognition and receptor binding.

Effects of Substituent Modifications on Binding Affinity and Selectivity

Modifications to the substituents on both the phenyl ring and the piperidine nitrogen of 4-arylpiperidines can dramatically alter binding affinity and selectivity. Structure-activity relationship studies involve systematically changing these groups to map the chemical space and optimize ligand-receptor interactions. oncodesign-services.com

Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring are critical. In this compound, the 4-fluoro and 2-methyl groups fine-tune the molecule's properties.

Electron-withdrawing groups (EWGs) like fluorine can engage in specific interactions such as hydrogen bonds or halogen bonds and alter the electrostatic potential of the ring.

Electron-donating groups (EDGs) or hydrophobic groups like the methyl group at the ortho-position can influence the ring's orientation within the binding pocket through steric effects and hydrophobic interactions. polyu.edu.hk The addition of methyl or other alkyl groups can sometimes enhance inhibitory activity. polyu.edu.hkfrontiersin.org

Piperidine Ring Substitutions: Modifications to the piperidine nitrogen (N-substitution) are a common strategy to modulate affinity, selectivity, and pharmacokinetic properties. Attaching different alkyl or arylalkyl groups to the nitrogen can explore additional binding pockets or introduce new interactions. For example, extending a chain from the nitrogen can pick up interactions with distal regions of the receptor, significantly improving affinity and selectivity for the target. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Receptor Binding Affinity (Representative Data)

| Compound | Phenyl Substitution | Receptor Target | Binding Affinity (Ki, nM) |

| Analog 1 | 2-methyl | Receptor X | 150 |

| Analog 2 | 4-fluoro | Receptor X | 95 |

| Analog 3 | 4-fluoro, 2-methyl | Receptor X | 40 |

| Analog 4 | 3-chloro | Receptor X | 210 |

Note: This table presents hypothetical but representative data illustrating SAR trends for 4-arylpiperidine analogs.

Comparative SAR Analysis with Other Piperidine and Piperazine (B1678402) Derivatives

Comparing the SAR of 4-arylpiperidines with structurally related 4-arylpiperazines provides valuable insights into the role of the heterocyclic core. The key difference is the presence of a second nitrogen atom at the 4-position of the piperazine ring. This seemingly small change significantly alters the molecule's physicochemical properties and its potential interactions with biological targets.

The piperidine moiety is often considered a critical structural element for dual activity at certain targets, such as the histamine (B1213489) H3 and sigma-1 receptors. acs.orgbohrium.com In some studies, replacing a piperazine ring with a piperidine ring did not significantly affect affinity at one receptor (e.g., H3R) but drastically changed the affinity at another (e.g., σ1R), thereby altering the selectivity profile of the compound. nih.gov

The second nitrogen in the piperazine ring imparts different properties:

Basicity: Piperazines have two basic centers, which can lead to different protonation states and hydrogen bonding capabilities compared to piperidines.

Conformational Flexibility: The presence of the second nitrogen can influence the ring's conformational preferences.

Polarity: Piperazines are generally more polar than their piperidine counterparts, which can affect properties like solubility and membrane permeability.

These differences mean that a switch from a piperidine to a piperazine core can be a key strategy in lead optimization to either enhance affinity for a secondary target or to improve selectivity by diminishing off-target binding. nih.govrsc.org

Table 3: Comparative Activity of Piperidine vs. Piperazine Analogs (Illustrative)

| Compound ID | Core Structure | Target 1 Affinity (Ki, nM) | Target 2 Affinity (Ki, nM) | Selectivity (Target 1/Target 2) |

| Compound X | Piperidine | 7.70 | 3.64 | 2.1 |

| Compound Y | Piperazine | 3.17 | 1531 | 483 |

Note: Data is illustrative, based on trends observed in comparative studies of piperidine and piperazine derivatives. acs.orgbohrium.comnih.gov

Computational and in Silico Investigations of 4 4 Fluoro 2 Methylphenyl Piperidine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely employed in drug design to understand how a ligand, such as 4-(4-fluoro-2-methylphenyl)piperidine, might interact with the binding site of a target protein.

The prediction of binding modes involves calculating the most likely conformation of the ligand within the protein's active site. This process helps to understand the spatial arrangement of the ligand-protein complex. The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), quantifies the strength of the interaction. A lower binding energy value typically indicates a more stable and potent interaction. researchgate.net

While specific docking studies for this compound against particular protein targets are not extensively detailed in publicly available literature, the methodology would involve docking the compound into the crystal structures of potential targets. For instance, given the prevalence of the piperidine (B6355638) scaffold in neurologically active agents, potential targets could include various receptors or enzymes in the central nervous system. clinmedkaz.orgresearchgate.net The resulting binding affinity scores would allow for the ranking of its potential efficacy against a panel of different proteins.

Beyond predicting affinity, docking simulations provide a detailed view of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for molecular recognition and biological activity. Key interaction patterns that would be analyzed for this compound include:

Hydrogen Bonds: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions with amino acid residues like aspartate, glutamate, serine, or threonine are often critical for binding.

Hydrophobic Interactions: The phenyl and methyl groups of the compound can form hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine, isoleucine, and valine.

Halogen Bonds: The fluorine atom can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Analysis of these patterns helps to build a comprehensive picture of the molecular basis for the compound's potential biological activity. nih.gov

Target Prediction and Activity Spectra Analysis using Bioinformatics Tools (e.g., SwissTargetPrediction, PASS)

Bioinformatics web servers can predict the likely biological targets and activity spectra of a small molecule based on its chemical structure.

SwissTargetPrediction is a tool that predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures to known active ligands. swisstargetprediction.ch Inputting the structure of this compound would generate a list of potential targets, ranked by probability. Given the compound's structure, likely predicted target classes could include G protein-coupled receptors (GPCRs), ion channels, and various enzymes.

PASS (Prediction of Activity Spectra for Substances) is another tool that predicts a wide range of biological activities (e.g., pharmacological effects, mechanisms of action, toxicity) based on the structural formula of a compound. clinmedkaz.org The output is a list of potential activities with a corresponding probability to be active (Pa) and inactive (Pi). For piperidine derivatives, PASS analysis often predicts a high probability for various effects on the central nervous system. clinmedkaz.org

A hypothetical target and activity prediction for this compound is summarized below.

| Tool | Predicted Target/Activity Class | Specific Examples | Probability |

| SwissTargetPrediction | G Protein-Coupled Receptors | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors | High |

| Ion Channels | Sodium Channels, Potassium Channels | Moderate | |

| Enzymes | Monoamine Oxidase | Moderate | |

| PASS | CNS Activity | Antidepressant, Anxiolytic | Pa > 0.7 |

| Receptor Interaction | Neurokinin-1 (NK1) Receptor Antagonist | Pa > 0.6 | |

| Membrane Activity | Membrane Permeability Inhibition | Pa > 0.5 |

This table is illustrative and based on typical results for structurally similar compounds. Actual results would require running the specific molecule through the prediction servers.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov It provides fundamental insights into molecular geometry, reactivity, and spectroscopic properties. nih.govsci-hub.se

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule requires less energy to be excited and is therefore more reactive. nanobioletters.comsemanticscholar.org For this compound, the electron-rich phenyl-piperidine system would likely contribute significantly to the HOMO, while the LUMO would be distributed over the aromatic ring, influenced by the electronegative fluorine atom. DFT calculations would provide precise energy values for these orbitals. nih.gov

| Parameter | Description | Typical Predicted Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | Indicates electron-accepting ability |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 | Indicates high kinetic stability and low reactivity |

This table presents hypothetical yet representative values for a molecule of this type based on DFT studies of similar compounds. nanobioletters.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its interaction with other species. nanobioletters.com The MEP map is color-coded, where red indicates electron-rich regions (negative electrostatic potential) that are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive electrostatic potential) that are susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative fluorine atom and the nitrogen atom of the piperidine ring due to the presence of lone pairs of electrons. These are the primary sites for hydrogen bonding and interactions with electrophiles. nanobioletters.comresearchgate.net

Positive Potential (Blue): Localized on the hydrogen atom attached to the piperidine nitrogen (N-H), making it a potential hydrogen bond donor site.

Neutral Regions (Green): Predominantly over the carbon-hydrogen bonds of the phenyl and piperidine rings.

This detailed map of the electronic landscape allows for a more nuanced understanding of the molecule's intermolecular interaction patterns. nih.gov

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Events

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational dynamics and potential binding events can be reliably inferred from studies on analogous 4-arylpiperidine structures.

Conformational Dynamics: The piperidine ring is known to exist predominantly in a low-energy chair conformation to minimize steric and torsional strain. MD simulations of such compounds typically show the molecule undergoing rapid chair-to-chair ring interconversion. For this compound, the bulky aryl substituent is expected to strongly favor an equatorial position on the piperidine ring to avoid unfavorable 1,3-diaxial interactions.

Binding Events: In the context of interacting with a biological target, such as a protein receptor or enzyme active site, MD simulations would reveal key binding events. The this compound scaffold possesses distinct features that can participate in various non-covalent interactions:

Hydrogen Bonding: The secondary amine (N-H) in the piperidine ring can act as a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand within a binding pocket.

Hydrophobic and Aromatic Interactions: The 4-fluoro-2-methylphenyl group provides a large, hydrophobic surface capable of engaging in van der Waals and hydrophobic interactions with nonpolar amino acid residues. The aromatic ring can also participate in pi-pi stacking or pi-cation interactions with corresponding residues like phenylalanine, tyrosine, tryptophan, or arginine.

Halogen Bonding: The fluorine atom, while a weak hydrogen bond acceptor, can participate in halogen bonding, an interaction that is increasingly recognized for its role in ligand binding affinity and selectivity.

Simulations would illustrate how the molecule's conformational flexibility allows it to adapt its shape to fit a binding site and optimize these interactions, leading to a stable ligand-protein complex.

In Silico Assessment of Physicochemical Properties Relevant to Biological Research (e.g., cLogP, cLogD, tPSA)

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). In silico tools provide rapid and reliable predictions for these key parameters. For this compound (CAS: 277295-96-2), the following properties have been calculated using established computational models.

Lipophilicity, described by the partition coefficient (cLogP) and distribution coefficient (cLogD), influences the compound's ability to cross biological membranes. The topological polar surface area (tPSA) is a key indicator of a molecule's hydrogen bonding potential and is correlated with its permeability. These parameters are essential for assessing the "drug-likeness" of a compound in early-stage research.

| Property | Predicted Value | Biological Relevance |

|---|---|---|

| Molecular Formula | C₁₂H₁₆FN | Defines the elemental composition of the molecule. |

| Molecular Weight | 193.26 g/mol | Influences diffusion and transport across membranes. |

| cLogP (Consensus LogP) | 2.86 | Indicates lipophilicity and affects solubility, permeability, and plasma protein binding. |

| cLogD (pH 7.4) | ~ -0.24 | Represents lipophilicity at physiological pH, accounting for the ionization state of the molecule. |

| tPSA (Topological Polar Surface Area) | 12.03 Ų | Correlates with passive molecular transport through membranes and bioavailability. |

| Hydrogen Bond Donors | 1 | Number of N-H or O-H bonds, influencing interaction potential. |

| Hydrogen Bond Acceptors | 1 (N atom) | Number of N or O atoms, influencing interaction potential. |

Crystallographic and Spectroscopic Correlation with Computational Models

While a specific single-crystal X-ray structure for this compound is not available in open-access crystallographic databases, its solid-state structure can be predicted with high confidence. Such experimental data, when obtained, is invaluable for validating and refining computational models.

Crystallographic Correlation: An experimental crystal structure would be expected to confirm the piperidine ring in a chair conformation with the 4-fluoro-2-methylphenyl substituent in the equatorial position. nih.gov Key structural parameters derived from crystallography, such as bond lengths, bond angles, and the crucial dihedral angle between the piperidine and phenyl rings, serve as the ultimate benchmark for computational models. A strong correlation between the X-ray diffraction data and the lowest-energy conformation predicted by quantum mechanical calculations (e.g., Density Functional Theory, DFT) would validate the accuracy of the computational force field and methods used.

Spectroscopic Correlation: Spectroscopic techniques provide experimental data that can be directly correlated with computationally predicted values.

NMR Spectroscopy:

¹H NMR: A predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons (in the ~7.0-7.3 ppm range), the aliphatic piperidine protons (~1.5-3.5 ppm), and the methyl group protons (~2.3 ppm). The piperidine signals would be complex due to axial and equatorial environments and spin-spin coupling.

¹³C NMR: The number of unique carbon signals in an experimental spectrum should match the computational model. Predicted chemical shifts for the aromatic, aliphatic, and methyl carbons can be compared with experimental values.

¹⁹F NMR: A single resonance would be expected for the fluorine atom, with its chemical shift being sensitive to the electronic environment. A strong correlation between the calculated and observed chemical shifts and coupling constants would confirm that the computationally derived low-energy conformation accurately represents the molecule's structure in solution.

Infrared (IR) Spectroscopy: An experimental IR spectrum would display characteristic vibrational frequencies, including N-H stretching (~3300-3500 cm⁻¹), aromatic and aliphatic C-H stretching (~2800-3100 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). Computational frequency calculations can predict these vibrational modes. Matching the experimental peaks to the calculated frequencies allows for a detailed validation of the molecule's computed geometry and bond strengths.

Preclinical and in Vitro Biological Studies of 4 4 Fluoro 2 Methylphenyl Piperidine Derivatives

In Vitro Receptor Binding Assays and Functional Studies

The interaction of 4-(4-Fluoro-2-methylphenyl)piperidine derivatives with various receptors has been a primary focus of in vitro studies. These assays are crucial for determining the binding affinity and functional effects of these compounds, which in turn helps in understanding their mechanism of action.

Quantification of Binding Affinities (Ki values)

Binding affinity, often expressed as the inhibition constant (Ki), is a measure of how tightly a compound binds to a specific receptor. A lower Ki value indicates a higher binding affinity. Derivatives of the this compound scaffold have been evaluated against a range of receptors.

For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been synthesized and characterized for their binding to the dopamine (B1211576) D4 receptor. chemrxiv.org Structure-activity relationship (SAR) studies revealed that substitutions on the phenoxy ring significantly influence binding affinity. Notably, compounds with a 4-cyanophenoxy, 3,4-difluorophenoxy, and 4-fluoro-3-methylphenoxy group displayed high affinity with Ki values in the low nanomolar range. chemrxiv.org

Similarly, studies on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines, which share a structural resemblance, have shown high affinity for sigma-1 (σ1) receptors. nih.gov Several of these compounds exhibited Ki values below 15 nM for the σ1 receptor, with some of the most potent ligands being para-substituted analogues. nih.gov

| Compound/Derivative | Target Receptor | Ki Value (nM) |

| 4,4-difluoro-3-(4-cyanophenoxy)piperidine derivative | Dopamine D4 | 1.7 |

| 4,4-difluoro-3-(3,4-difluorophenoxy)piperidine derivative | Dopamine D4 | 2.7 |

| 4,4-difluoro-3-(4-fluoro-3-methylphenoxy)piperidine derivative | Dopamine D4 | 6.5 |

| 4-(4-fluorobenzoyl)piperidine derivative (7e) | Sigma-1 | 1.00 - 2.00 |

| 4-(α-hydroxy-4-fluorophenyl)piperidine derivative (8a) | Sigma-1 | 1.00 - 2.00 |

| 4-(α-hydroxy-4-fluorophenyl)piperidine derivative (8f) | Sigma-1 | 1.00 - 2.00 |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 | 3.2 |

Agonist and Antagonist Functional Characterization

Beyond binding affinity, functional assays are essential to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Derivatives of this compound have been characterized with diverse functional profiles. For example, a series of 4-substituted piperidines have been developed as balanced affinity µ opioid receptor (MOR) agonists and δ opioid receptor (DOR) antagonists. nih.gov This dual functionality is of interest for developing analgesics with a reduced side-effect profile. nih.gov

In the context of the dopamine D4 receptor, the novel series of 4,4-difluoropiperidine (B1302736) ether-based derivatives were identified as antagonists. chemrxiv.org Similarly, a structurally related compound, 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant), was identified as a potent and selective NK1 receptor antagonist. nih.govresearchgate.net

Conversely, research into piperidine-based compounds has also led to the discovery of potent sigma-1 receptor agonists. nih.gov Functional assays revealed that some of these compounds act as agonists at the S1R, comparable to reference compounds like haloperidol. nih.gov

Enzyme Inhibition Assays and Kinetic Analysis

The inhibitory effects of this compound derivatives on various enzymes have also been a significant area of investigation. These studies are critical for identifying potential therapeutic agents for diseases characterized by abnormal enzyme activity.

Piperidine (B6355638) derivatives have been synthesized and evaluated for their inhibitory activity against several enzymes. For instance, benzimidazole-based pyrrole (B145914)/piperidine hybrids have shown good to moderate inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov

Furthermore, azinane triazole-based derivatives, which incorporate a piperidine ring, have been identified as effective inhibitors of AChE, α-glucosidase, urease, and BuChE. nih.gov The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound/Derivative | Target Enzyme | IC50 Value (µM) |

| Benzimidazole-based pyrrole/piperidine hybrids | Acetylcholinesterase (AChE) | 19.44 - 36.05 |

| Benzimidazole-based pyrrole/piperidine hybrids | Butyrylcholinesterase (BuChE) | 21.57 - 39.55 |

| Azinane-triazole derivative (12d) | Acetylcholinesterase (AChE) | 0.73 |

| Azinane-triazole derivative (12d) | Butyrylcholinesterase (BuChE) | 0.038 |

| Azinane-triazole derivative (12m) | α-glucosidase | 36.74 |

| Azinane-triazole derivative (12m) | Urease | 19.35 |

In another study, a series of substituted 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f] chemrxiv.orgnih.govnih.govtriazine-based compounds, which contain a related structural motif, were identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. nih.gov

Mechanistic Studies in Preclinical Models

To understand the physiological effects of these compounds, mechanistic studies in preclinical animal models are essential. These studies can reveal the in vivo consequences of the molecular interactions observed in vitro.

Neuropharmacological Effects in Animal Models (e.g., Hyperactivity Reduction, Anxiolytic Effects)

The central nervous system (CNS) is a key target for many piperidine-containing compounds. Preclinical studies in animal models have demonstrated a range of neuropharmacological effects.

For instance, studies on various plant extracts containing compounds with CNS activity have shown a reduction in spontaneous motor activity, which can be indicative of a depressive effect on the CNS. mdpi.com Behavioral tests such as the hole-board test are used to assess exploratory behavior, which can be an index of anxiety. mdpi.com

Research on neophytadiene (B23887) has demonstrated anxiolytic-like activity in the elevated plus-maze and hole-board tests in mice. mdpi.com These effects were suggested to be mediated, at least in part, through the GABAergic system. mdpi.com While not directly involving this compound, these studies highlight the types of neuropharmacological effects that can be investigated for its derivatives. The evaluation of 4-(1-pyrrolidinyl) piperidine derivatives has also revealed significant analgesic activity in animal models. researchgate.net

Receptor Occupancy and Signal Transduction Pathway Modulation in Preclinical Systems

The evaluation of receptor occupancy is a critical step in the preclinical assessment of novel therapeutic agents. For derivatives of this compound, this would involve determining their binding affinity and selectivity for specific biological targets. Radioligand binding assays are a common in vitro method used to measure the affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

For instance, studies on other piperidine derivatives have demonstrated their potential to interact with a range of receptors, including opioid and sigma receptors. For example, a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were evaluated for their in vitro affinities for δ, μ, and κ-opioid receptors, with the most potent and selective δ-opioid agonist exhibiting a Ki of 18 nM. Similarly, 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been identified as selective sigma-1 receptor ligands. While specific data for this compound derivatives is not available, it is plausible that this chemical scaffold could be explored for its affinity towards a variety of central nervous system (CNS) receptors.

Following the determination of receptor binding, it is essential to understand the functional consequences of this interaction through the study of signal transduction pathways. Assays such as the [³⁵S]GTPγS binding assay can determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR). An agonist will stimulate the binding of [³⁵S]GTPγS, while an antagonist will block the effect of an agonist, and an inverse agonist will decrease basal [³⁵S]GTPγS binding. The potency of the compound in these functional assays is typically expressed as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀).

Antioxidant Activity Evaluation (e.g., DPPH, ABTS, Ferrous Ion Chelating Assays)

The assessment of antioxidant activity is a key component of the preclinical evaluation of new chemical entities, as oxidative stress is implicated in numerous pathological conditions. Several in vitro assays are commonly employed to determine the antioxidant potential of compounds like the derivatives of this compound.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method. The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically. The antioxidant capacity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. For example, a study on novel piperidine derivatives reported their DPPH scavenging capacity, with one compound demonstrating a scavenging capacity of 78% at a concentration of 1000 µg/ml.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another common method. The ABTS radical cation is generated by the oxidation of ABTS and has a blue-green color. Antioxidants present in the sample reduce the ABTS radical cation, causing a loss of color that is measured spectrophotometrically.

The ferrous ion chelating assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺). Ferrous ions can catalyze the Fenton reaction, which generates highly reactive hydroxyl radicals. By chelating ferrous ions, a compound can prevent this reaction and thus exhibit antioxidant activity. The ability of the test compound to chelate ferrous ions is measured by assessing the disruption of the formation of the ferrous ion-ferrozine complex.

While the methodologies are well-established, specific antioxidant activity data for this compound derivatives using these assays are not currently available in published literature.

Studies on Metabolic Stability in Microsomal Systems

Metabolic stability is a crucial parameter in drug discovery as it influences the pharmacokinetic profile of a compound, including its half-life and bioavailability. In vitro metabolic stability is commonly assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes.

In a typical microsomal stability assay, the test compound is incubated with liver microsomes (from human or animal species) and a cofactor, NADPH, which is necessary for the activity of most CYP450 enzymes. The concentration of the parent compound is measured at different time points using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the parent compound, key parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated. A longer half-life and lower clearance indicate greater metabolic stability.

Research on various piperidine-containing compounds has highlighted the importance of this parameter. For instance, modifications to certain alicyclic amines with a piperidine ring have been shown to improve metabolic stability in rat liver microsomes. In another study, the bioisosteric replacement of a piperazine (B1678402) moiety with an aminopiperidine or a piperidine amine led to lead compounds with remarkable stability in rat liver microsomes. Although these studies underscore the feasibility of enhancing the metabolic stability of piperidine derivatives, specific data (e.g., t₁/₂ in minutes or CLᵢₙₜ in µL/min/mg protein) for this compound derivatives in human or other species' liver microsomes have not been reported in the available literature.

Future Research Directions for 4 4 Fluoro 2 Methylphenyl Piperidine

Exploration of Novel Synthetic Pathways and Analog Generation

The generation of 4-(4-Fluoro-2-methylphenyl)piperidine and a diverse library of its analogs is fundamental to exploring its chemical and biological space. Future research should move beyond classical synthetic methods to embrace more efficient, scalable, and innovative strategies.

Modern synthetic organic chemistry offers a toolkit of advanced methods that could be applied. For instance, palladium-catalyzed C(sp³)–H arylation presents a powerful strategy for the direct and selective synthesis of cis-3,4-disubstituted piperidines, which could be adapted for this target molecule. acs.org Furthermore, the development of continuous flow protocols has demonstrated the ability to produce functionalized piperidines rapidly and with high diastereoselectivity, offering significant advantages over traditional batch processing for scalability. acs.orgacs.org Other innovative approaches, such as electroreductive cyclization in flow microreactors and strategies utilizing Zincke imine intermediates, provide alternative green and efficient routes to substituted piperidines. nih.govnih.govacs.org

The creation of analogs is crucial for establishing Structure-Activity Relationships (SAR). Future synthetic efforts should focus on:

Systematic modification of the aryl ring: Introducing various substituents at different positions to probe electronic and steric effects on biological activity.

Functionalization of the piperidine (B6355638) ring: Employing late-stage C-H functionalization techniques to introduce chemical handles or modify the scaffold's properties. acs.orgnih.gov

Stereochemical exploration: Developing enantioselective syntheses to isolate and study individual stereoisomers, as chirality can dramatically impact potency, selectivity, and pharmacokinetic profiles. thieme-connect.com

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

|---|---|---|

| C-H Functionalization | Atom economy, direct installation of functional groups on the piperidine core. researchgate.net | Direct arylation or alkylation at C2, C3, or C4 positions to generate novel analogs. acs.orgnih.gov |

| Continuous Flow Chemistry | Rapid reaction times, scalability, improved safety and control. acs.orgacs.org | Efficient and scalable production of the parent compound and its derivatives. organic-chemistry.org |

| Electroreductive Cyclization | Uses readily available starting materials, avoids harsh reagents. nih.govresearchgate.net | A green chemistry approach for the core piperidine ring formation. |

| Zincke Imine Intermediates | Convergent synthesis, access to diverse N-aryl piperidines. nih.govacs.org | Flexible synthesis of analogs with varied N-substituents. |

Advanced Mechanistic Investigations at the Molecular Level

A critical future direction is the elucidation of the molecular mechanism of action for this compound. The 4-arylpiperidine scaffold is a known pharmacophore for a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. nih.gov Initial investigations should, therefore, focus on broad screening against panels of these common targets.

Once primary biological targets are identified, advanced biophysical and structural biology techniques will be necessary to understand the interactions at a molecular level. Key research activities should include:

Target Identification: Employing unbiased screening methods like phenotypic screening followed by target deconvolution.

Binding Assays: Quantifying the affinity and kinetics of the compound's interaction with its identified target(s).

Structural Biology: Obtaining high-resolution crystal structures of the compound in complex with its target protein to visualize the precise binding mode.

Molecular Dynamics (MD) Simulations: Complementing static crystal structures, MD simulations can reveal the dynamic nature of the compound-target interaction and help understand the inhibitory or activation mechanism. mdpi.com

These investigations will be crucial for explaining the compound's biological effects and for guiding the rational design of more potent and selective analogs.

Development of Sophisticated Computational Models for Predictive Biology

Computational modeling offers a powerful, resource-efficient approach to accelerate the research and development process for this compound and its derivatives. nih.gov Future work should integrate computational chemistry from the early stages of investigation.

A primary goal would be the development of robust Quantitative Structure-Activity Relationship (QSAR) models. tandfonline.comtandfonline.com Once a library of analogs is synthesized and their biological activities are measured, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used. researchgate.netnih.gov Such models can identify the key steric, electrostatic, and hydrophobic properties that correlate with activity, enabling the prediction of potency for virtual compounds and prioritizing synthetic efforts. researchgate.net

Furthermore, structure-based drug design techniques should be employed. Molecular docking can predict the binding poses of new analogs within the active site of a known target, while more intensive calculations like binding free energy simulations can provide a more accurate estimate of affinity. mdpi.comresearchgate.net These computational tools can help rationalize observed SAR and guide the design of next-generation compounds with improved properties.

Table 2: Computational Approaches for Drug Discovery

| Computational Method | Application | Outcome |

|---|---|---|

| Molecular Docking | Predict binding orientation of the compound within a protein's active site. | Prioritization of compounds based on predicted binding scores and poses. researchgate.net |

| QSAR Modeling | Correlate chemical structure with biological activity for a series of analogs. | Predictive models to estimate the activity of new, unsynthesized compounds. tandfonline.comresearchgate.net |

| Molecular Dynamics | Simulate the movement of the compound and its target protein over time. | Insight into binding stability, conformational changes, and mechanism of action. mdpi.com |

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological impact of this compound, future research should leverage multi-omics technologies. inicop.org By treating relevant cell lines or model organisms with the compound, researchers can generate comprehensive datasets spanning the genome, transcriptome, proteome, and metabolome. researchgate.net

This integrative approach can:

Identify Cellular Pathways: Transcriptomic (RNA-seq) and proteomic analyses can reveal which cellular signaling pathways are significantly perturbed by the compound.

Uncover Off-Target Effects: A global view of cellular changes can help identify unintended interactions, providing a more complete biological profile.

Discover Biomarkers: Metabolomic and proteomic data may uncover biomarkers that indicate a response to the compound, which is valuable for further development.

Aid in Target Deconvolution: For compounds identified through phenotypic screening, multi-omics data can provide crucial clues to the underlying mechanism and biological target. ahajournals.orgomicstutorials.com

The integration of these large datasets, often aided by artificial intelligence and network biology, can provide a systems-level understanding of the compound's effects, moving beyond a single-target perspective. ahajournals.orgdrugtargetreview.com

Table 3: Multi-Omics for Compound Profiling

| Omics Layer | Technology Example | Information Gained |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Changes in gene expression; perturbed cellular pathways. omicstutorials.com |

| Proteomics | Mass Spectrometry | Changes in protein abundance and post-translational modifications. omicstutorials.com |

| Metabolomics | Mass Spectrometry, NMR | Alterations in cellular metabolism and small molecule metabolite levels. researchgate.net |